molecular formula C40H78O2 B12662301 (Hexadecyl)icosyl methacrylate CAS No. 94248-41-6

(Hexadecyl)icosyl methacrylate

Cat. No.: B12662301
CAS No.: 94248-41-6
M. Wt: 591.0 g/mol
InChI Key: VFJRXYMIRBVPRJ-UHFFFAOYSA-N
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Description

(Hexadecyl)icosyl methacrylate is a long-chain alkyl methacrylate compound with the molecular formula C40H78O2. It is a member of the methacrylate family, which is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Hexadecyl)icosyl methacrylate can be synthesized through the esterification of methacrylic acid with long-chain alcohols such as hexadecanol and icosanol. The reaction typically involves the use of a catalyst like para-toluene sulphonic acid in a solvent such as toluene. A polymerization inhibitor like hydroquinone is also added to prevent premature polymerization .

Industrial Production Methods

In industrial settings, the production of this compound often involves controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and reverse ATRP. These methods allow for precise control over the molecular weight and distribution of the resulting polymer .

Chemical Reactions Analysis

Types of Reactions

(Hexadecyl)icosyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can be polymerized to form high molecular weight polymers.

    Esterification: Reacts with alcohols to form esters.

    Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and the corresponding alcohol.

Common Reagents and Conditions

    Catalysts: Para-toluene sulphonic acid for esterification.

    Solvents: Toluene, N,N-dimethylformamide (DMF).

    Inhibitors: Hydroquinone to prevent premature polymerization.

Major Products

The major products formed from these reactions include polythis compound and various esters depending on the specific alcohols used in the reactions .

Scientific Research Applications

(Hexadecyl)icosyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Hexadecyl)icosyl methacrylate primarily involves its ability to undergo polymerization and form long-chain polymers. These polymers exhibit unique properties such as high thermal stability and lipophilicity, making them suitable for various industrial applications. The molecular targets and pathways involved include the interaction with nonpolar solvents and oils, enhancing their stability and performance .

Comparison with Similar Compounds

Similar Compounds

    Hexadecyl methacrylate: Similar in structure but with a shorter alkyl chain.

    Icosyl methacrylate: Similar but lacks the hexadecyl group.

Uniqueness

(Hexadecyl)icosyl methacrylate is unique due to its long-chain alkyl groups, which provide enhanced lipophilicity and stability compared to shorter-chain methacrylates. This makes it particularly useful in applications requiring high thermal stability and compatibility with nonpolar solvents .

Properties

CAS No.

94248-41-6

Molecular Formula

C40H78O2

Molecular Weight

591.0 g/mol

IUPAC Name

hexatriacontan-17-yl 2-methylprop-2-enoate

InChI

InChI=1S/C40H78O2/c1-5-7-9-11-13-15-17-19-21-22-23-25-27-29-31-33-35-37-39(42-40(41)38(3)4)36-34-32-30-28-26-24-20-18-16-14-12-10-8-6-2/h39H,3,5-37H2,1-2,4H3

InChI Key

VFJRXYMIRBVPRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)OC(=O)C(=C)C

Origin of Product

United States

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